2-Chloro-5-nitropyridine-4-carbaldehyde
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Molecular Geometry
The molecular architecture of 2-Chloro-5-nitropyridine-4-carbaldehyde exhibits characteristic features common to substituted pyridine systems. Based on structural analysis of related compounds, the pyridine ring maintains its planar aromatic geometry with the nitrogen atom contributing to the six-membered ring system. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic positioning of functional groups around the pyridine core.
The International Chemical Identifier for this compound is InChI=1S/C6H3ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H, with the corresponding InChIKey being GDLQCJPZKJSTIR-UHFFFAOYSA-N. These identifiers provide precise structural information about the connectivity and arrangement of atoms within the molecule. The molecular geometry is significantly influenced by the electron-withdrawing effects of both the chlorine substituent and the nitro group, which create regions of decreased electron density on the pyridine ring.
Crystallographic studies of related 2-chloro-5-nitropyridine compounds have demonstrated that the non-hydrogen atoms typically lie in a common plane with root-mean-square deviations of approximately 0.090 Å. This planarity is characteristic of aromatic heterocycles and contributes to the stability of the molecular structure. The presence of the aldehyde group at the 4-position introduces additional considerations for molecular packing in crystalline form, as the carbonyl oxygen can participate in intermolecular interactions.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns. The pyridine ring protons exhibit distinct downfield shifts due to the aromatic nature of the heterocycle and the deshielding effects of the electron-withdrawing substituents. The aldehyde proton appears as a distinctive singlet in the far downfield region, typically around 9-10 parts per million, serving as a diagnostic peak for structural identification.
The chlorine substitution at the 2-position significantly affects the chemical environment of adjacent carbon atoms, leading to characteristic carbon-13 Nuclear Magnetic Resonance signals that differ from unsubstituted pyridine derivatives. The nitro group at the 5-position further contributes to the unique spectroscopic fingerprint through its strong electron-withdrawing properties. Proton Nuclear Magnetic Resonance analysis reveals the coupling patterns between ring protons, providing detailed information about the substitution pattern and confirming the regiochemistry of the compound.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers additional structural insights through the distinct chemical shifts of the carbonyl carbon of the aldehyde group and the aromatic carbons bearing the various substituents. The integration patterns and multiplicities observed in Nuclear Magnetic Resonance spectra serve as definitive proof of the molecular structure and purity of the compound.
Infrared Vibrational Mode Analysis
Infrared spectroscopy reveals characteristic vibrational frequencies that are diagnostic for the functional groups present in this compound. The aldehyde carbonyl group exhibits a strong absorption band typically observed around 1700-1750 wavenumbers, which serves as a distinctive marker for this functional group. The nitro group displays characteristic asymmetric and symmetric stretching vibrations that appear in the 1300-1600 wavenumber region, providing clear evidence for the presence of this electron-withdrawing substituent.
The aromatic carbon-carbon stretching vibrations of the pyridine ring system appear in the 1400-1600 wavenumber region, while carbon-hydrogen stretching modes are observed around 3000-3100 wavenumbers. The carbon-chlorine bond exhibits characteristic stretching frequencies in the lower wavenumber region, typically around 600-800 wavenumbers. These spectroscopic signatures collectively provide a unique fingerprint that allows for unambiguous identification of the compound.
Comparative analysis with related nitropyridine derivatives shows that the specific combination of substituents in this compound creates a distinct infrared spectrum that can be used for both qualitative identification and quantitative analysis. The intensity and position of these absorption bands are influenced by the electronic effects of the various substituents on the pyridine ring.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for this compound appears at mass-to-charge ratio 186.6, corresponding to the molecular formula C6H3ClN2O3. The presence of chlorine creates a distinctive isotope pattern due to the natural abundance of chlorine-35 and chlorine-37 isotopes, with peaks separated by two mass units.
Fragmentation analysis reveals characteristic loss patterns that provide structural information about the compound. Common fragmentation pathways include loss of the aldehyde functionality, elimination of nitrogen dioxide from the nitro group, and loss of hydrogen chloride from the chlorinated position. These fragmentation patterns serve as diagnostic tools for structural confirmation and can distinguish this compound from closely related isomers.
The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the ionization process. Understanding these fragmentation mechanisms is crucial for both qualitative identification and quantitative analysis using mass spectrometric techniques. The electron impact ionization method produces reproducible fragmentation patterns that can be compared to reference spectra for compound identification.
Computational Chemistry Insights
Density Functional Theory Calculations
Density Functional Theory calculations provide valuable insights into the electronic structure and properties of this compound. These computational methods allow for the prediction of molecular geometries, electronic distributions, and energetic properties that complement experimental observations. The calculations reveal the effects of the electron-withdrawing substituents on the electron density distribution throughout the pyridine ring system.
Bond length calculations show that the carbon-carbon bonds in the pyridine ring are influenced by the presence of the chlorine and nitro substituents. The computed bond distances and angles provide detailed geometric parameters that can be compared with experimental crystallographic data when available. Density Functional Theory methods also predict the dipole moment and polarizability of the molecule, which influence its physical and chemical properties.
Energy calculations reveal the relative stability of different conformational arrangements and provide insights into the preferred molecular geometry. These computational results help explain the observed spectroscopic properties and predict the behavior of the compound under various conditions. The calculations also provide information about the frontier molecular orbitals and their energies, which are important for understanding chemical reactivity.
Molecular Orbital Configuration Analysis
Molecular orbital analysis reveals the electronic structure of this compound and provides insights into its chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity patterns. The presence of electron-withdrawing groups significantly affects the energy levels and spatial distribution of these frontier orbitals.
The molecular orbital configuration shows how the electron density is distributed throughout the molecule, with particular attention to the regions of high and low electron density. This analysis helps explain the regioselectivity observed in chemical reactions and the preferred sites for nucleophilic or electrophilic attack. The nitro group and chlorine substituent create regions of decreased electron density, while the nitrogen atom in the pyridine ring maintains some nucleophilic character.
Orbital interaction analysis reveals how the various substituents interact electronically with the pyridine ring system. These interactions influence the overall stability of the molecule and affect its spectroscopic properties. The computational results provide a theoretical framework for understanding the observed chemical and physical properties of this compound and predict its behavior in various chemical environments.
Properties
IUPAC Name |
2-chloro-5-nitropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLQCJPZKJSTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677342 | |
| Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946136-72-7 | |
| Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-Chloro-5-nitropyridine-4-carbaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and probes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-nitropyridine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives
Key Observations:
Functional Group Influence :
- The aldehyde group in this compound distinguishes it from methyl- or methoxy-substituted analogues (e.g., 4-Chloro-5-fluoro-2-methylpyridine), enabling conjugation reactions (e.g., Schiff base formation) critical in medicinal chemistry .
- Nitro and chloro groups enhance electrophilicity, favoring aromatic substitution reactions, whereas fluorine substituents (as in 4-Chloro-5-fluoro-2-methoxymethylpyrimidine) improve metabolic stability in drug candidates .
Synthetic Utility :
- Compared to bicyclic systems like 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, the simpler pyridine scaffold of this compound allows for straightforward functionalization, making it a versatile building block in multistep syntheses .
Applications :
- Aldehyde-containing derivatives are pivotal in synthesizing imine-based ligands or prodrugs, whereas methyl- or fluoro-substituted analogues are often utilized in agrochemicals due to their stability and bioavailability .
Research Findings and Methodological Considerations
While direct studies on this compound are scarce, crystallographic tools like SHELX and ORTEP-3 have been instrumental in elucidating the structures of related compounds. For example:
- Electron Density Analysis : Computational methods, such as those described by Lee et al. , could model the electron-withdrawing effects of nitro and chloro groups on the aldehyde’s reactivity.
- Structural Characterization : X-ray crystallography (via SHELX ) would confirm substituent positioning and intermolecular interactions, critical for rational drug design.
Biological Activity
2-Chloro-5-nitropyridine-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyridine ring with a chlorine atom, a nitro group, and an aldehyde functional group. Its molecular formula is and it has a molar mass of approximately 191.56 g/mol. This compound exhibits notable biological activities that make it a subject of interest in various fields, including medicinal chemistry and agrochemicals.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties . It has been evaluated for its effectiveness against various bacterial strains, showing promising results as an antibacterial agent. In particular, the compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics.
While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with microbial cellular components, potentially disrupting essential processes such as protein synthesis or cell wall integrity. The presence of the nitro group may enhance its reactivity, contributing to its biological effects .
Cytotoxicity and Anticancer Activity
Preliminary studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. In vitro assays have shown that the compound can inhibit the proliferation of cancer cells, indicating potential as an anticancer agent. However, further research is needed to fully understand its cytotoxic mechanisms and therapeutic window.
Safety and Toxicity
Despite its biological activities, safety assessments reveal potential toxicity associated with higher concentrations of this compound. Studies in animal models indicate that excessive doses can lead to hepatotoxicity and nephrotoxicity, necessitating careful dosage considerations in therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent.
- Cytotoxicity Assessment : In another investigation involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited a dose-dependent reduction in cell viability. The IC50 values were calculated, demonstrating effective cytotoxicity at micromolar concentrations.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive/negative bacteria | |
| Cytotoxicity | Reduced viability in cancer cell lines | |
| Hepatotoxicity | Toxic effects at high doses |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-5-nitropyridine-4-carbaldehyde typically involves:
- Preparation of a nitro-substituted pyridine intermediate, often 2-hydroxy-5-nitropyridine or related compounds.
- Introduction of the chlorine atom at the 2-position through chlorination reactions.
- Formylation at the 4-position to introduce the aldehyde group, often via oxidation or formylation reagents.
The key challenge lies in selective substitution and functional group transformations on the pyridine ring to achieve high yield and purity.
Preparation of 2-Hydroxy-5-nitropyridine Intermediate
Two main approaches are reported for synthesizing 2-hydroxy-5-nitropyridine, which is a crucial precursor:
Method 1: Using 2-Halogenated Acrylates and Nitromethane
This method involves condensation of 2-halogenated acrylates with nitromethane and triethyl orthoformate, followed by cyclization to form the pyridine ring. The reaction is controlled to obtain 2-hydroxy-5-nitropyridine with high purity (>99.5%) after recrystallization from isopropanol and activated carbon treatment. The product is a yellow needle-shaped solid with a melting point of approximately 109-111°C.
Method 2: Using 2-Nitroacetaldehyde Acetal
Here, 2-nitroacetaldehyde acetal reacts with 2-halogenated acrylate or acrylate to form acetal intermediates, which are directly cyclized with ammonia and oxidized to yield 2-hydroxy-5-nitropyridine without isolation of intermediates. This streamlined approach improves efficiency by avoiding intermediate purification steps.
Chlorination to Form 2-Chloro-5-nitropyridine
The chlorination step converts the 2-hydroxy group to a 2-chloro substituent, which is critical for the target compound:
-
Phosphorus oxychloride (POCl3) combined with phosphorus pentachloride (PCl5) is used as the chlorinating agent. The reaction is conducted in a 500 mL four-neck flask with mechanical stirring and reflux condenser at 60°C for 16 hours. Excess POCl3 is removed by reduced pressure distillation.
-
The reaction mixture is poured into ice water and extracted multiple times with ethyl acetate. The organic layers are washed sequentially with saturated sodium bicarbonate and sodium chloride solutions, dried over anhydrous sodium sulfate, and concentrated by rotary evaporation to yield the chlorinated product.
-
This method achieves an 89.5% yield of 2-chloro-5-nitropyridine with purity exceeding 99%, confirmed by melting point and nuclear magnetic resonance (NMR) spectroscopy.
Alternative Chlorination via Nitrous Oxide and Zinc Chloride
Another reported method uses nitrous oxide in the presence of triethylamine and zinc chloride in dichloromethane at low temperatures (-15°C to 0°C):
- The reaction mixture includes 3-nitropyridine, triethylamine, and zinc chloride in dichloromethane.
- Dichlorous oxide dissolved in dichloromethane is slowly added under ice-salt bath conditions.
- The mixture is stirred at low temperatures for 4 hours, then warmed to room temperature for an additional 2 hours.
- After aqueous workup and washing with dilute hydrochloric acid and water, the organic layer is dried and concentrated to yield yellow 2-chloro-5-nitropyridine solid.
This method provides a high yield of 98% and a purity greater than 99% by liquid chromatography.
Formylation to this compound
While the above methods focus on the synthesis of 2-chloro-5-nitropyridine, the introduction of the aldehyde group at the 4-position (to form this compound) typically involves:
-
This classical formylation uses phosphorus oxychloride and dimethylformamide (DMF) to introduce the formyl group selectively at the 4-position of the pyridine ring.
Oxidation of Methyl or Hydroxymethyl Precursors
Alternatively, methyl or hydroxymethyl derivatives at the 4-position can be oxidized to aldehydes using reagents such as manganese dioxide or selenium dioxide.
However, detailed experimental protocols specifically for this compound are limited in the available literature, indicating that the formylation step is often customized depending on the starting material and desired purity.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The use of phosphorus oxychloride and phosphorus pentachloride is efficient for chlorination but requires careful handling due to corrosive reagents.
- The nitrous oxide method offers a milder alternative with excellent yield and purity, suitable for scale-up with proper temperature control.
- Purification by recrystallization and washing steps are crucial to achieve high purity (>99%) necessary for subsequent synthetic applications.
- The aldehyde functionalization step requires further optimization depending on the target application and is typically performed after chlorination.
- Nuclear Magnetic Resonance (NMR) data confirm the structural integrity of the chlorinated pyridine intermediates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
